N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction is carried out in absolute ethanol in the presence of triethylamine, which acts as a base to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another 1,3,4-thiadiazole derivative with antimicrobial properties.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Exhibits good analgesic activity.
Uniqueness
N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide stands out due to its unique combination of a thiadiazole ring and a phenoxyacetamide moiety. This structure imparts distinct biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H23N3O4S2 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O4S2/c1-14(2)17-10-9-15(3)11-18(17)28-12-19(25)22-20-23-24-21(29-20)30(26,27)13-16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H,22,23,25) |
InChI Key |
FZVVRMSGANLRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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